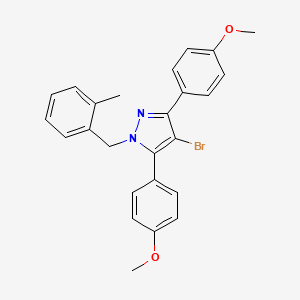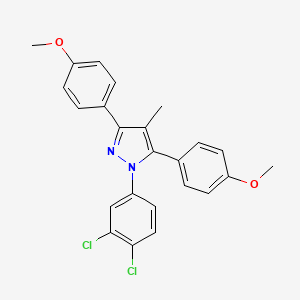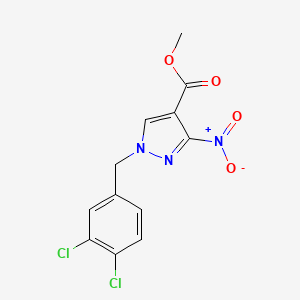![molecular formula C19H11FN2O3 B14923709 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923709.png)
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the isoxazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . The reaction conditions for this coupling include the use of palladium catalysts, boron reagents, and appropriate bases under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar in structure but lacks the isoxazole ring.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a trifluoromethyl group instead of the phenyl group.
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid lies in its combination of the isoxazole ring with fluorophenyl and phenyl groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H11FN2O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H11FN2O3/c20-14-9-5-4-8-12(14)17-16-13(19(23)24)10-15(21-18(16)25-22-17)11-6-2-1-3-7-11/h1-10H,(H,23,24) |
InChI Key |
OUYJPDGBRJIXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14923630.png)
![N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-4-iodobenzamide](/img/structure/B14923631.png)

![ethyl 5-acetyl-2-{[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14923639.png)
![2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B14923646.png)
![(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B14923647.png)
![2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14923655.png)
![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14923671.png)


![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923687.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14923689.png)


